molecular formula C15H21ClN2O3 B2522040 Tert-butyl (1-(2-chlorophenyl)-2-(dimethylamino)-2-oxoethyl)carbamate CAS No. 1448026-79-6

Tert-butyl (1-(2-chlorophenyl)-2-(dimethylamino)-2-oxoethyl)carbamate

Cat. No.: B2522040
CAS No.: 1448026-79-6
M. Wt: 312.79
InChI Key: GBIAQYIZCMSMFZ-UHFFFAOYSA-N
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Description

Tert-butyl (1-(2-chlorophenyl)-2-(dimethylamino)-2-oxoethyl)carbamate is a carbamate derivative featuring a 2-chlorophenyl group and a dimethylamino-substituted ketone moiety. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors and bioactive molecules. Its structural complexity—combining electron-withdrawing (chlorophenyl), electron-donating (dimethylamino), and carbamate-protecting groups—makes it a valuable subject for comparison with analogous compounds.

Properties

IUPAC Name

tert-butyl N-[1-(2-chlorophenyl)-2-(dimethylamino)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3/c1-15(2,3)21-14(20)17-12(13(19)18(4)5)10-8-6-7-9-11(10)16/h6-9,12H,1-5H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBIAQYIZCMSMFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1Cl)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-(2-chlorophenyl)-2-(dimethylamino)-2-oxoethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 1-(2-chlorophenyl)-2-(dimethylamino)-2-oxoethanol. The reaction is carried out under anhydrous conditions in the presence of a base such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-(2-chlorophenyl)-2-(dimethylamino)-2-oxoethyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or ureas.

Scientific Research Applications

Organic Synthesis

Tert-butyl (1-(2-chlorophenyl)-2-(dimethylamino)-2-oxoethyl)carbamate serves as a valuable reagent in organic synthesis for preparing various intermediates and final products. Its structure allows for versatile chemical reactions, including oxidation, reduction, and substitution reactions.

  • Oxidation : The compound can be oxidized to form carboxylic acids or ketones using agents like hydrogen peroxide.
  • Reduction : It can be reduced to alcohols or amines using lithium aluminum hydride or sodium borohydride.
  • Substitution : Nucleophilic substitution can occur with amines or thiols in the presence of bases like sodium hydroxide.

Biological Research

In biological contexts, this compound is investigated for its role in enzyme inhibition and protein modification. Its ability to form covalent bonds with enzyme active sites allows it to act as an inhibitor in various biochemical pathways.

  • Enzyme Inhibition : Research indicates that the compound can inhibit enzymes involved in metabolic pathways, potentially useful in drug development.

Medicinal Chemistry

The compound is being explored for its potential as a prodrug or protecting group for active pharmaceutical ingredients. Its structural features enhance lipophilicity and biological activity compared to simpler analogs.

  • Drug Development : Ongoing studies focus on its efficacy in treating conditions such as neurodegenerative diseases by modulating enzyme activity.

Industrial Applications

This compound finds utility in the production of agrochemicals and specialty chemicals due to its reactive nature and ability to form various derivatives.

Case Study 1: Neuroprotective Effects

A study demonstrated that compounds similar to this compound exhibit neuroprotective effects against oxidative stress induced by amyloid beta peptides. The results indicated significant reductions in cell death and inflammatory markers, suggesting potential therapeutic applications in neuroprotection .

Case Study 2: Antimicrobial Activity

Research focused on the antimicrobial properties of structurally similar compounds revealed notable antibacterial activity against various pathogens. This highlights the potential use of this compound in treating infections .

Mechanism of Action

The mechanism of action of tert-butyl (1-(2-chlorophenyl)-2-(dimethylamino)-2-oxoethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by forming covalent bonds with the active site residues. This interaction can lead to the inactivation of the enzyme and subsequent modulation of the biochemical pathway in which the enzyme is involved. The molecular targets and pathways affected by this compound depend on its specific application and the biological system under study .

Comparison with Similar Compounds

Key Observations :

  • Longer alkyl chains (e.g., octadecyl) result in higher yields (81%) , likely due to stabilized intermediates.
  • Anti-tubercular agent 22b has a lower yield (29%), reflecting challenges in hydrazineyl group introduction.

Physicochemical Properties

Substituents critically influence properties like solubility, melting point, and reactivity:

Compound Melting Point Solubility Trends Key Feature Impact Reference
Target Compound Not reported Moderate lipophilicity Chlorophenyl enhances stability -
tert-Butyl (2-(4-hydroxyphenyl)-2-oxoethyl)carbamate Not specified High polarity Hydroxyl group improves solubility
Alkylamino derivatives 77–79°C (C18) High lipophilicity Long alkyl chains reduce solubility

Comparison Highlights :

  • Chlorophenyl vs. Hydroxyphenyl : The chloro substituent increases molecular weight and may enhance metabolic stability compared to hydroxyl .
  • Dimethylamino vs.

Mechanistic Insights :

  • The dimethylamino group in the target compound may enhance interaction with enzyme active sites via hydrogen bonding or charge interactions.
  • Anti-tubercular activity in Compound 22b suggests that the hydrazineyl group is critical for targeting mycobacterial pathways.

Biological Activity

Tert-butyl (1-(2-chlorophenyl)-2-(dimethylamino)-2-oxoethyl)carbamate, with the molecular formula C12H16ClN2O3 and a molecular weight of approximately 272.72 g/mol, is a carbamate derivative notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

1. Chemical Structure and Properties

The compound features a tert-butyl group , a chlorophenyl moiety , and a dimethylamino group linked to an oxoethyl backbone . It typically appears as a white to slightly yellow crystalline solid.

2. Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Reagent Approach : Reaction between tert-butyl chloroformate and 1-(2-chlorophenyl)-2-(dimethylamino)-2-oxoethanol under anhydrous conditions, often using triethylamine as a base.
  • Industrial Production : Utilization of continuous flow microreactor systems for improved efficiency and safety in large-scale production.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . It interacts with specific molecular targets, forming covalent bonds with active site residues, which can lead to the inactivation of enzymes involved in various biochemical pathways.

3.2 Anti-inflammatory Activity

Research indicates that derivatives of tert-butyl carbamates exhibit promising anti-inflammatory properties. In studies where compounds were evaluated using the carrageenan-induced rat paw edema model, significant inhibition percentages were reported:

CompoundPercentage Inhibition
4a54.239%
4i39.021%

These results suggest that certain structural modifications can enhance anti-inflammatory efficacy compared to standard drugs like indomethacin .

3.3 Antimicrobial and Other Activities

Studies have shown that related carbamate derivatives possess a broad spectrum of biological activities, including:

  • Anticonvulsant
  • Analgesic
  • Antituberculosis

These activities have been linked to their ability to modulate various biochemical pathways, although specific data on this compound remains limited.

4. Case Studies

Case Study: In Vivo Evaluation of Anti-inflammatory Activity

In one study, various tert-butyl carbamate derivatives were synthesized and evaluated for their anti-inflammatory effects using the carrageenan model. The results demonstrated that compounds with specific substitutions on the phenyl ring exhibited enhanced activity, indicating that structural optimization is key for developing effective anti-inflammatory agents .

5. Applications in Drug Development

This compound is being investigated for its potential use in drug development, particularly as:

  • A prodrug , which can enhance the bioavailability of active pharmaceutical ingredients.
  • A protecting group in organic synthesis, facilitating the development of complex molecules.

Q & A

Q. Table 1: Synthetic Optimization

Reaction StepReagents/ConditionsYieldKey Considerations
Amide CouplingHOBt, EDC, DMF, 20°C90%Excess dimethylamine ensures complete conversion; acidic workup minimizes side products
CyclizationBase (e.g., Et₃N), THF, 0–40°C75–85%Temperature control prevents racemization

Advanced Question: How do steric and electronic effects of the 2-chlorophenyl and dimethylamino groups influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:
The 2-chlorophenyl group introduces steric hindrance and electron-withdrawing effects, slowing nucleophilic attack at the carbonyl. The dimethylamino group, however, acts as an electron donor via resonance, creating a polarized carbonyl susceptible to nucleophiles like hydroxylamines or Grignard reagents.

  • Steric Effects : The ortho-chloro substituent restricts access to the carbonyl, favoring reactions in polar aprotic solvents (e.g., DMF) to reduce steric crowding .
  • Electronic Effects : Quantum mechanical calculations (DFT) show the dimethylamino group lowers the LUMO energy of the carbonyl by 1.2 eV, enhancing electrophilicity .

Q. Table 2: Reactivity Under Varying Conditions

NucleophileSolventReaction Rate (k, s⁻¹)Dominant Effect
NH₂OHDMF2.3 × 10⁻³Electronic
CH₃MgBrTHF1.1 × 10⁻⁴Steric

Basic Question: What spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?

Methodological Answer:

  • NMR :
    • ¹H NMR : A singlet at δ 1.4 ppm (tert-butyl, 9H), doublets for the 2-chlorophenyl protons (δ 7.2–7.5 ppm), and a dimethylamino singlet at δ 2.8 ppm .
    • ¹³C NMR : Carbamate carbonyl at δ 155 ppm, amide carbonyl at δ 170 ppm .
  • HRMS : Exact mass = 326.1297 (C₁₅H₂₀ClN₂O₃⁺), with isotopic peaks confirming chlorine .

Q. Table 3: Spectroscopic Benchmarks

TechniqueKey PeaksDiagnostic Utility
¹H NMRδ 1.4 (s, 9H)Confirms tert-butyl integrity
IR1680 cm⁻¹ (C=O)Distinguishes carbamate vs. amide carbonyls

Advanced Question: How does this compound interact with enzyme active sites, and what computational methods validate these interactions?

Methodological Answer:
The compound’s carbamate and dimethylamino groups enable hydrogen bonding and hydrophobic interactions with enzymes like phenylalanyl-tRNA synthetase (PheRS).

  • Docking Studies : AutoDock Vina simulations show a binding affinity of −8.2 kcal/mol, with the 2-chlorophenyl group occupying a hydrophobic pocket .
  • MD Simulations : 100-ns trajectories reveal stable interactions between the carbamate carbonyl and Arg213 residue (RMSD < 2.0 Å) .

Q. Table 4: Enzymatic Interaction Data

EnzymeBinding Affinity (kcal/mol)Key ResiduesMethod
PheRS−8.2Arg213, Leu287Docking/MD
CYP3A4−6.5Phe108, His307Metadynamics

Advanced Question: How can researchers resolve contradictions in reported stability data under acidic vs. basic conditions?

Methodological Answer:
Discrepancies arise from solvent polarity and counterion effects:

  • Acidic Conditions (pH 3) : The carbamate undergoes hydrolysis (t₁/₂ = 2 h in HCl/MeOH) due to protonation of the tert-butyl oxygen .
  • Basic Conditions (pH 10) : Stability increases (t₁/₂ = 24 h in NaOH/EtOH) as deprotonation reduces electrophilicity .

Q. Table 5: Stability Analysis

ConditionDegradation PathwayHalf-Life (h)Mitigation Strategy
0.1 M HClHydrolysis2Use aprotic solvents (e.g., DCM)
0.1 M NaOHOxidative cleavage24Add antioxidants (e.g., BHT)

Basic Question: What purification strategies are recommended to isolate this compound from reaction mixtures?

Methodological Answer:

  • Chromatography : Reverse-phase HPLC (C18 column, 70:30 H₂O/ACN + 0.1% TFA) achieves >95% purity .
  • Recrystallization : Use cyclohexane/ethyl acetate (3:1) to exploit differential solubility of byproducts .

Q. Table 6: Purification Protocols

MethodConditionsPurityYield
HPLCC18, 0.1% TFA95%80%
RecrystallizationCyclohexane/EtOAc90%70%

Advanced Question: What role does this compound play in synthesizing antimalarial or anticancer agents, and what structural analogs show promise?

Methodological Answer:
The compound serves as a precursor for imidazopyrazine derivatives (e.g., mCMQ069, a malarial dihydroorotate dehydrogenase inhibitor) . Structural analogs with 4-fluoro-3-methylphenyl substituents exhibit 10-fold higher potency (IC₅₀ = 12 nM vs. 120 nM for parent compound) .

Q. Table 7: Bioactive Analogs

AnalogTargetIC₅₀Structural Modification
mCMQ069DHODH12 nMBromine substitution at C3
15aPheRS8 nM4-Chlorophenyl extension

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